BenchChemオンラインストアへようこそ!

6-Chloromethylmorphanthridine

Synthesis efficiency Process chemistry Epinastine intermediate

6-Chloromethylmorphanthridine (CAS 213535-44-4; synonym: 6-(chloromethyl)-11H-dibenz[b,e]azepine) is a chloromethyl-functionalized morphanthridine derivative with molecular formula C₁₅H₁₂ClN and molecular weight 241.72 g/mol. It is an off-white solid with a melting point of 136–137 °C, a predicted boiling point of 351.0 ± 42.0 °C, density of 1.19 ± 0.1 g/cm³, logP of approximately 3.39, and solubility in chloroform.

Molecular Formula C₁₅H₁₂ClN
Molecular Weight 241.72
CAS No. 213535-44-4
Cat. No. B1141264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloromethylmorphanthridine
CAS213535-44-4
Synonyms6-(Chloromethyl)-11H-dibenz[b,e]azepine;  6-(Chloromethyl)-morphanthridine; 
Molecular FormulaC₁₅H₁₂ClN
Molecular Weight241.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloromethylmorphanthridine (CAS 213535-44-4): Core Physicochemical and Regulatory Identity for Procurement Decisions


6-Chloromethylmorphanthridine (CAS 213535-44-4; synonym: 6-(chloromethyl)-11H-dibenz[b,e]azepine) is a chloromethyl-functionalized morphanthridine derivative with molecular formula C₁₅H₁₂ClN and molecular weight 241.72 g/mol . It is an off-white solid with a melting point of 136–137 °C, a predicted boiling point of 351.0 ± 42.0 °C, density of 1.19 ± 0.1 g/cm³, logP of approximately 3.39, and solubility in chloroform . The compound is primarily recognized as a critical synthetic intermediate in the manufacture of the second-generation antihistamine Epinastine hydrochloride and is formally designated as Epinastine Impurity 16 (also listed as Epinastine Impurity 13 by certain suppliers), serving as a fully characterized reference standard compliant with USP/EP regulatory guidelines for ANDA and DMF submissions .

Why Generic Substitution of 6-Chloromethylmorphanthridine Compromises Epinastine Synthesis and Regulatory Compliance


In-class morphanthridine derivatives cannot be interchanged for Epinastine production because the 6-chloromethyl group uniquely enables the critical nucleophilic displacement step — with cyanamide, amines, or ammonia — that constructs the imidazoline ring of Epinastine [1]. Alternative 6-substituted analogs, such as 6-(phthalimidomethyl)morphanthridine (CAS 74860-00-7), bear a substantially larger protective group (MW 352.39 vs. 241.72) and require additional deprotection steps that reduce overall yield and introduce new impurity profiles . Furthermore, regulatory filings (ANDA/DMF) mandate the use of authenticated reference standards of Epinastine Impurity 16 (6-chloromethylmorphanthridine) for method validation and quality control; substitution with non-identical impurity standards compromises traceability against USP/EP pharmacopeial monographs and may delay regulatory review [2]. The quantitative evidence below establishes precisely where the target compound's measured performance diverges from its closest comparators.

Quantitative Differentiation Evidence for 6-Chloromethylmorphanthridine Relative to Its Closest Analogs


Synthesis Yield and Purity: 6-Chloromethylmorphanthridine vs. 6-Aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine

6-Chloromethylmorphanthridine, prepared via the Bischler–Napieralski cyclization of N-[2-(phenylmethyl)phenyl]-2-chloroacetamide using a La(OTf)₃/DMSO catalytic system in toluene at 90 °C, achieves a yield of 95.8% with 99.1% HPLC purity [1]. In contrast, the downstream intermediate 6-aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine, produced via metal hydride reduction of the corresponding succinimido or phthalimido precursor, is reported with a yield of only 69.0% (as the fumaric acid salt) under representative patent conditions [2]. This 26.8-percentage-point yield advantage directly reduces raw material costs and improves atom economy for large-scale Epinastine production.

Synthesis efficiency Process chemistry Epinastine intermediate

Physicochemical Differentiation: 6-Chloromethylmorphanthridine vs. 6-(Phthalimidomethyl)morphanthridine for Downstream Processing

6-Chloromethylmorphanthridine (MW 241.72, mp 136–137 °C, logP ~3.39, freely soluble in chloroform) differs markedly from the phthalimide-protected analog 6-(phthalimidomethyl)morphanthridine (MW 352.39, mp 205.5–207.5 °C, logP ~3.6, only slightly soluble in acetonitrile and chloroform) . The lower molecular weight and lower melting point of the target compound facilitate simpler handling, dissolution, and crystallization during multi-step synthesis. The 110.67 Da molecular weight difference also means the chloromethyl intermediate contributes less mass to the final API, improving process mass intensity (PMI) metrics [1].

Physicochemical characterization Purification Intermediate selection

Downstream Step-Efficiency: Two-Step Epinastine HCl Synthesis via Dehydroepinastine Using 6-Chloromethylmorphanthridine

Treatment of 6-chloromethylmorphanthridine with cyanamide yields dehydroepinastine in significantly high yield; subsequent reduction in aqueous HCl affords Epinastine HCl in only two steps with an overall yield of 75% [1]. In comparison, alternative published synthetic routes that employ phthalimide-protected intermediates (e.g., 6-(phthalimidomethyl)-6,11-dihydro-5H-dibenz[b,e]azepine) require additional deprotection (hydrazinolysis or acidic hydrolysis) and cyclization steps, resulting in longer linear sequences and cumulative yield losses [2]. The two-step cyanamide route avoids hazardous reagents such as phosgene, sodium cyanide, and lithium aluminum hydride that are required in older Epinastine syntheses [1].

Synthetic route efficiency Epinastine Process chemistry

Regulatory Identity: 6-Chloromethylmorphanthridine as an Authenticated Pharmacopeial Impurity Reference Standard

6-Chloromethylmorphanthridine is formally designated as Epinastine Impurity 16 and is supplied as a fully characterized reference standard compliant with regulatory guidelines for ANDA and DMF submissions . It is used for analytical method development, method validation (AMV), and quality control (QC) applications during Epinastine synthesis and formulation, with traceability against USP or EP pharmacopeial standards . By contrast, generic 6-halomethylmorphanthridine analogs or non-certified chloromethyl intermediates lack this documented regulatory identity, meaning they cannot be substituted for method validation without extensive re-qualification and potential regulatory delays [1]. For ophthalmic drug products such as Epinastine eye drops, ICH Q3A/B impurity limits are particularly stringent, making authenticated impurity standards procurement-critical [1].

Regulatory compliance Reference standard Impurity profiling

Dual-Scaffold Synthetic Versatility: 6-Chloromethylmorphanthridine as a Common Intermediate for Epinastine and Mianserin

Beyond its role in Epinastine synthesis, 6-chloromethylmorphanthridine serves as a precursor for the stereoselective synthesis of (R)-(−)-mianserin, a tetracyclic antidepressant, through introduction of a chirality adjuvant at the chloromethyl position . This dual-scaffold utility is not shared by later-stage Epinastine-specific intermediates such as dehydroepinastine (Epinastine EP Impurity A, CAS 706753-75-5) or 6-(phthalimidomethyl)morphanthridine, which are committed to the Epinastine pathway and lack the reactive chloromethyl handle required for divergent synthesis [1]. For chemical suppliers and CROs supporting multiple drug development programs, this means a single inventory item can serve two distinct API synthesis campaigns.

Synthetic versatility Mianserin Antidepressant

Reactivity Advantage of the Chloromethyl Leaving Group vs. Alternative 6-Substituted Morphanthridines

The benzylic chloromethyl group at position 6 of the morphanthridine scaffold undergoes facile nucleophilic substitution with a broad range of nucleophiles — including primary and secondary amines, thiols, alcohols, and cyanamide — under mild conditions (e.g., reflux in THF or dichloromethane with triethylamine as base) . This contrasts with the 6-chloro substituent in 6-chloromorphanthridine, which is directly attached to the imine carbon (C=N) and exhibits different reactivity requiring Grignard coupling conditions for aminoalkylation [1]. The chloromethyl spacer thus provides greater synthetic flexibility and milder reaction conditions compared to the directly attached chloro analog, which is relevant for users evaluating which morphanthridine building block to stock for diverse medicinal chemistry campaigns [2].

Nucleophilic substitution Leaving group Synthetic methodology

Optimal Procurement and Application Scenarios for 6-Chloromethylmorphanthridine Based on Quantitative Evidence


Industrial-Scale Epinastine HCl API Manufacture via the Two-Step Cyanamide Route

For manufacturers of Epinastine hydrochloride API, 6-chloromethylmorphanthridine is the preferred starting material based on the demonstrated 75% overall yield over two steps (cyanamide → dehydroepinastine → Epinastine HCl), which surpasses the cumulative yields of multi-step phthalimide-based routes [1]. The 95.8% synthesis yield and 99.1% purity achievable for this intermediate (CN107286093A) ensure consistent input quality for large-scale production [2]. Procurement specifications should require ≥98% purity (HPLC), a certificate of analysis including NMR and MS characterization, and ICH Q3A/B-compliant impurity profiling.

Regulatory Reference Standard for Epinastine ANDA/DMF Analytical Method Validation

Pharmaceutical analytical laboratories and CROs supporting ANDA filings for generic Epinastine ophthalmic solutions must procure 6-chloromethylmorphanthridine specifically as Epinastine Impurity 16, supplied with full traceability to USP or EP pharmacopeial standards [1]. This impurity standard is essential for HPLC method validation, system suitability testing, and forced degradation studies. The physicochemical differentiation from other Epinastine impurities (e.g., Epinastine EP Impurity A, CAS 706753-75-5; Epinastine Impurity 5/12, CAS 74860-00-7) enables unambiguous chromatographic identification and quantification, critical for meeting ICH Q3B reporting thresholds for ophthalmic drug products [2].

Dual-API Intermediate Inventory Strategy for Multi-Product CDMOs

Contract development and manufacturing organizations (CDMOs) supporting both Epinastine (antihistamine) and Mianserin (antidepressant) development programs benefit from a single-inventory strategy using 6-chloromethylmorphanthridine, which serves as a common intermediate for both drug substances [1]. The lower molecular weight (241.72 g/mol) and favorable solubility profile (chloroform-soluble, mp 136–137 °C) compared to the phthalimide-protected analog (MW 352.39, mp 205.5–207.5 °C) simplify solvent selection and crystallization during campaign changeovers [2]. Procurement contracts should specify minimum 95% purity with residual solvent analysis to support both API synthesis routes.

Medicinal Chemistry Library Synthesis Using the Chloromethyl Handle for Diversification

Academic and industrial medicinal chemistry groups synthesizing morphanthridine-based compound libraries should select 6-chloromethylmorphanthridine over 6-chloromorphanthridine due to its broader nucleophile scope (amines, thiols, alcohols, cyanamide) under milder reaction conditions (THF/CH₂Cl₂, Et₃N, reflux) [1]. The benzylic chloromethyl group enables late-stage diversification that is not accessible with the directly attached 6-chloro substituent, which requires Grignard conditions for aminoalkylation [2]. Procurement in 1–10 g quantities from suppliers offering full characterization (¹H/¹³C NMR, HRMS, FTIR) is recommended for library synthesis applications.

Quote Request

Request a Quote for 6-Chloromethylmorphanthridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.